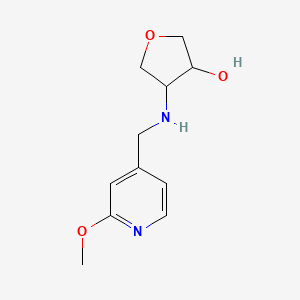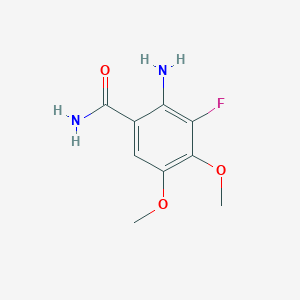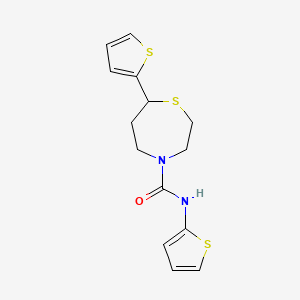
N,7-di(thiophen-2-yl)-1,4-thiazepane-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,7-di(thiophen-2-yl)-1,4-thiazepane-4-carboxamide is a chemical compound with potential applications in scientific research. It is a heterocyclic compound that contains both nitrogen and sulfur atoms in its structure. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for N,7-di(thiophen-2-yl)-1,4-thiazepane-4-carboxamide involves the reaction of 2-aminothiophene with 2-bromoacetyl bromide to form 2-(bromoacetyl)thiophene. This intermediate is then reacted with 1,4-thiazepane-4-carboxylic acid to form the target compound.
Starting Materials
2-aminothiophene, 2-bromoacetyl bromide, 1,4-thiazepane-4-carboxylic acid
Reaction
Step 1: React 2-aminothiophene with 2-bromoacetyl bromide in the presence of a base such as potassium carbonate in DMF to form 2-(bromoacetyl)thiophene., Step 2: React 2-(bromoacetyl)thiophene with 1,4-thiazepane-4-carboxylic acid in the presence of a coupling agent such as EDCI and a base such as DIPEA in DMF to form N,7-di(thiophen-2-yl)-1,4-thiazepane-4-carboxamide., Step 3: Purify the product by recrystallization or column chromatography.
科学研究应用
N,7-di(thiophen-2-yl)-1,4-thiazepane-4-carboxamide has potential applications in scientific research. It has been studied for its potential as a therapeutic agent for various diseases such as cancer, inflammation, and bacterial infections. It has also been studied for its potential as a fluorescent probe for detecting metal ions in biological systems. Additionally, it has been studied for its potential as a ligand for metal catalysis reactions.
作用机制
The mechanism of action of N,7-di(thiophen-2-yl)-1,4-thiazepane-4-carboxamide is not fully understood. However, it has been suggested that it may act by inhibiting enzymes involved in various biological processes. For example, it has been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in inflammation. It has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
生化和生理效应
N,7-di(thiophen-2-yl)-1,4-thiazepane-4-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. It has also been shown to inhibit the growth of cancer cells by inducing oxidative stress and DNA damage. Additionally, it has been shown to have antibacterial activity against various strains of bacteria.
实验室实验的优点和局限性
N,7-di(thiophen-2-yl)-1,4-thiazepane-4-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have potential applications in various fields of research. However, it also has some limitations. For example, it may have low solubility in certain solvents, which can make it difficult to work with in some experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
未来方向
There are several future directions for research on N,7-di(thiophen-2-yl)-1,4-thiazepane-4-carboxamide. One direction is to further investigate its potential as a therapeutic agent for various diseases. Another direction is to explore its potential as a fluorescent probe for detecting metal ions in biological systems. Additionally, further research is needed to fully understand its mechanism of action and to identify potential targets for drug development. Finally, research is needed to overcome its limitations, such as its low solubility, to make it more useful in lab experiments.
属性
IUPAC Name |
N,7-dithiophen-2-yl-1,4-thiazepane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2OS3/c17-14(15-13-4-2-9-20-13)16-6-5-12(19-10-7-16)11-3-1-8-18-11/h1-4,8-9,12H,5-7,10H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQDBHARHIISDRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CS2)C(=O)NC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,7-di(thiophen-2-yl)-1,4-thiazepane-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

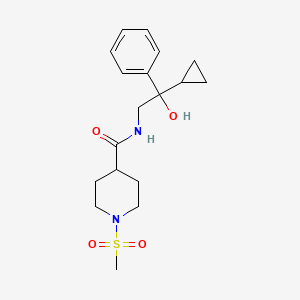
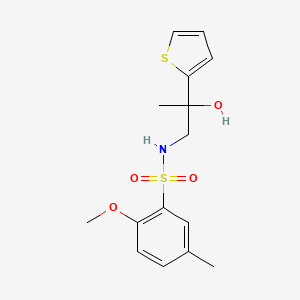
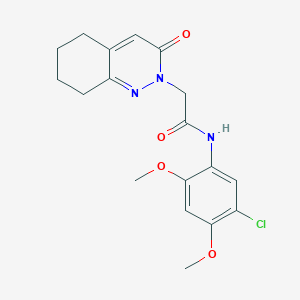
![5-Chloro-4-{4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyrimidin-2-amine](/img/structure/B2418008.png)
![2-((2-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2418010.png)
![[4-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methanol](/img/structure/B2418012.png)
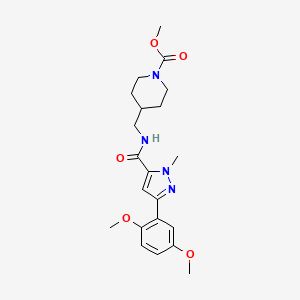
![N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2418016.png)
![N-([2,2'-bifuran]-5-ylmethyl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B2418017.png)
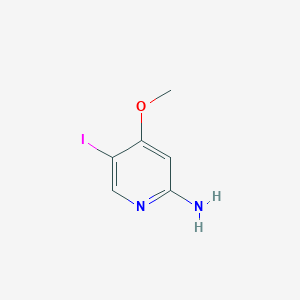
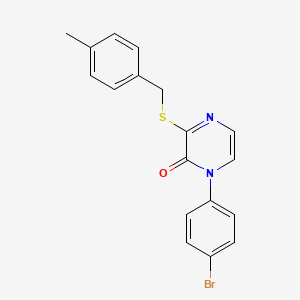
![1-(5-(Ethylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(2-methoxyethyl)urea](/img/structure/B2418021.png)
